3’-Deoxyguanosine
3’-Deoxyguanosine
3/'-Deoxyguanosine is a ligand that can be complexed with enzymes, such as purine nucleoside phosphorylase, and receptors, in order to study structure-activity relationships. This compound can also be used to selectively impair transcription.
Brand Name:
Vulcanchem
CAS No.:
3608-58-0
VCID:
VC0057647
InChI:
InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,9+/m0/s1
SMILES:
C1C(OC(C1O)N2C=NC3=C2NC(=NC3=O)N)CO
Molecular Formula:
C10H13N5O4
Molecular Weight:
267.24 g/mol
3’-Deoxyguanosine
CAS No.: 3608-58-0
Reference Standards
VCID: VC0057647
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol
CAS No. | 3608-58-0 |
---|---|
Product Name | 3’-Deoxyguanosine |
Molecular Formula | C10H13N5O4 |
Molecular Weight | 267.24 g/mol |
IUPAC Name | 2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |
Standard InChI | InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,9+/m0/s1 |
Standard InChIKey | OROIAVZITJBGSM-OBXARNEKSA-N |
Isomeric SMILES | C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2NC(=NC3=O)N)CO |
SMILES | C1C(OC(C1O)N2C=NC3=C2NC(=NC3=O)N)CO |
Canonical SMILES | C1C(OC(C1O)N2C=NC3=C2NC(=NC3=O)N)CO |
Appearance | Assay:≥95%A crystalline solid |
Description | 3/'-Deoxyguanosine is a ligand that can be complexed with enzymes, such as purine nucleoside phosphorylase, and receptors, in order to study structure-activity relationships. This compound can also be used to selectively impair transcription. |
Synonyms | 9-(3-Deoxy-β-D-erythro-pentofuranosyl)-Guanine; |
PubChem Compound | 165138 |
Last Modified | Nov 30 2021 |
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